molecular formula C12H16 B14613713 Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl CAS No. 60729-31-9

Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl

Cat. No.: B14613713
CAS No.: 60729-31-9
M. Wt: 160.25 g/mol
InChI Key: MOOJGAKRRUPYKX-UHFFFAOYSA-N
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Description

Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl is a polycyclic hydrocarbon with the molecular formula C₁₂H₁₆. This compound is characterized by its unique tricyclic structure, which includes three fused rings. It is a derivative of dicyclopentadiene, with two methyl groups attached at the 4 and 7 positions. The compound is known for its stability and reactivity, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl typically involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by methylation. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of palladium or platinum-based catalysts can enhance the yield and selectivity of the desired product. The final product is usually purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Hydrogenation can convert the compound into saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its stable structure.

    Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,7-dimethyl
  • Dicyclopentadiene
  • Bicyclo[2.2.1]heptane

Uniqueness

Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl is unique due to its specific methylation pattern, which can influence its reactivity and stability. This makes it distinct from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

60729-31-9

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

4,7-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C12H16/c1-8-5-10-9-3-4-12(2,7-9)11(10)6-8/h3-5,9-11H,6-7H2,1-2H3

InChI Key

MOOJGAKRRUPYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C1)C3(CC2C=C3)C

Origin of Product

United States

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